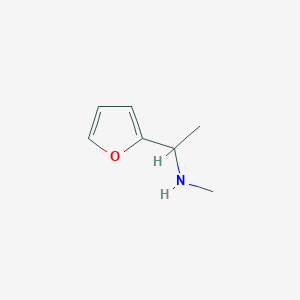
(4-Ethyl-1,2-oxazol-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-Ethyl-1,2-oxazol-3-yl)methanamine” is a chemical compound with the molecular formula C4H6N2O . It is a derivative of oxazole, which is a five-membered heterocyclic compound containing one oxygen atom and one nitrogen atom . The compound is a stable liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3 . The exact structure can be found in the ChemSpider database .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 98.1 . It is a stable liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Catalysis
Oxazole derivatives have been employed in catalysis, demonstrating their utility in transfer hydrogenation reactions. For instance, quinazoline-based ruthenium complexes, which can be synthesized from related structures, have shown excellent conversions and high turnover frequency (TOF) values in the transfer hydrogenation of acetophenone derivatives (Karabuğa et al., 2015).
Corrosion Inhibition
Research indicates that oxazole derivatives, such as (4-ethyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)-methanol and related compounds, significantly reduce the corrosion rate of mild steel in a hydrochloric acid medium. These compounds act through the adsorption on the metal surface, with some acting as mixed-type inhibitors and others as cathodic type inhibitors (Rahmani et al., 2018).
Antimicrobial Activities
A series of oxazole-containing quinoline derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. The preliminary screening results indicated that most of these compounds demonstrated moderate to very good activities, comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).
Material Science
In material science, oxazole derivatives have been explored for their potential in creating functional materials. For example, amphiphilic tris(triazolyl)amines functionalized with poly(ethylene glycol), which may include oxazole derivatives, have been investigated as bi-functional surfactants for copper-catalyzed aerobic oxidation of alcohols in water, showcasing the versatility of oxazole frameworks in designing materials with specific applications (Nakarajouyphon et al., 2022).
Safety and Hazards
The safety information for “(4-Ethyl-1,2-oxazol-3-yl)methanamine” indicates that it is a hazardous compound. The hazard statements include H314, which means it causes severe skin burns and eye damage . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .
Zukünftige Richtungen
Oxazole derivatives, including “(4-Ethyl-1,2-oxazol-3-yl)methanamine”, have been gaining attention in recent years due to their wide spectrum of biological activities . They are considered important intermediates for the synthesis of new chemical entities in medicinal chemistry . Therefore, future research may focus on synthesizing various oxazole derivatives and screening them for various biological activities .
Eigenschaften
IUPAC Name |
(4-ethyl-1,2-oxazol-3-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-2-5-4-9-8-6(5)3-7/h4H,2-3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYXEOOGQQOTRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CON=C1CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-oxo-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-(2-(thiophen-2-yl)ethyl)pyrrolidine-3-carboxamide](/img/structure/B2645556.png)




![2-(1-(2-(benzo[d]thiazol-2-ylthio)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2645562.png)



![4-oxo-N-(pyridin-3-ylmethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2645568.png)



![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-chlorobenzamide](/img/structure/B2645579.png)